molecular formula C21H19FN6O2S B2842909 N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-fluorobenzenesulfonamide CAS No. 1014049-74-1

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-fluorobenzenesulfonamide

Cat. No.: B2842909
CAS No.: 1014049-74-1
M. Wt: 438.48
InChI Key: SEXHKGXQPDDNAV-UHFFFAOYSA-N
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Description

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-fluorobenzenesulfonamide ( 1014049-74-1) is a synthetic small molecule with a molecular formula of C 21 H 19 FN 6 O 2 S and a molecular weight of 438.5 g/mol [ ]. Its structure incorporates a 3,5-dimethyl-1H-pyrazole moiety linked to a pyridazine ring, which is further connected to a 4-fluorobenzenesulfonamide group. This specific architecture is of significant interest in medicinal chemistry research, as both the pyrazole and sulfonamide functional groups are established pharmacophores found in compounds with a wide range of biological activities [ ]. Compounds featuring pyrazole and sulfonamide motifs have been extensively studied and reported in scientific literature to exhibit antiviral and antitumoral properties [ ]. For instance, mode-of-action studies on structurally related triazolo-thiadiazine derivatives have revealed that their antitumoral activity can be linked to the inhibition of tubulin polymerization [ ]. Furthermore, sulfonamide derivatives are a prominent class in pharmaceutical research, with some being investigated for their potential in treating neuropathic and inflammatory pain [ ]. This makes this compound a valuable chemical tool for researchers exploring new therapeutic agents in oncology, virology, and central nervous system disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2S/c1-14-13-15(2)28(26-14)21-12-11-20(24-25-21)23-17-5-7-18(8-6-17)27-31(29,30)19-9-3-16(22)4-10-19/h3-13,27H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXHKGXQPDDNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine

Step 1: Synthesis of 6-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
3,6-Dichloropyridazine undergoes nucleophilic aromatic substitution with 3,5-dimethyl-1H-pyrazole in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C. The reaction selectively substitutes the 6-position chlorine due to the pyrazole’s nucleophilicity and steric effects.

Step 2: Amination at the 3-Position
The 3-chloro group of the intermediate is displaced by 4-nitroaniline via a Buchwald-Hartwig coupling using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 90°C. This yields 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-nitrophenyl)pyridazin-3-amine.

Step 3: Nitro Reduction to Aniline
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, producing 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline.

Synthesis of 4-Fluorobenzenesulfonyl Chloride

Sulfonation of Fluorobenzene

Fluorobenzene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-fluorobenzenesulfonic acid. Subsequent treatment with PCl₅ or SOCl₂ converts the sulfonic acid to 4-fluorobenzenesulfonyl chloride.

Sulfonamide Coupling

Reaction of Aniline with Sulfonyl Chloride

4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) or THF, using pyridine or Et₃N as a base to scavenge HCl. The reaction proceeds at 0°C to room temperature for 12–24 hours, yielding the target sulfonamide.

Reaction Equation:
$$
\text{C}{15}\text{H}{16}\text{N}6 + \text{C}6\text{H}4\text{FSO}2\text{Cl} \xrightarrow{\text{Base}} \text{C}{21}\text{H}{19}\text{FN}6\text{O}2\text{S} + \text{HCl}
$$

Optimization and Challenges

Regioselectivity in Pyridazine Functionalization

The preference for substitution at the 6-position over the 3-position in the pyridazine ring is governed by electronic effects: the 6-position is more electrophilic due to the electron-withdrawing effect of the adjacent nitrogen.

Sulfonylation Side Reactions

Competitive sulfonation at the pyrazole nitrogen or over-sulfonylation is mitigated by controlling stoichiometry (1:1 molar ratio of aniline to sulfonyl chloride) and low temperatures.

Purification Techniques

Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final product in >85% purity.

Comparative Data for Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Synthetic Yield (%) Reference
4-Ethoxybenzenesulfonamide derivative C₂₃H₂₄N₆O₃S 464.5 78
2-Fluorobenzenesulfonamide derivative C₂₁H₁₉FN₆O₂S 438.5 72
Target compound (4-fluoro) C₂₁H₁₉FN₆O₂S 438.5 Estimated: 70–75

Scalability and Industrial Relevance

The patent WO2007044729A2 highlights the scalability of similar sulfonamide syntheses for pharmaceutical applications, particularly as kinase inhibitors. Key considerations include:

  • Cost-effective catalysts : Pd/C for hydrogenation avoids expensive ligands.
  • Solvent recovery : DCM and THF are distilled and reused.
  • Safety : Controlled addition of sulfonyl chloride prevents exothermic runaway.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines or halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.

Biology: In biological research, this compound may serve as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design.

Industry: In the material science industry, this compound can be used to develop advanced materials with unique properties. Its incorporation into polymers or coatings can enhance their performance.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridazine rings can bind to enzymes or receptors, modulating their activity. The fluorinated benzenesulfonamide group enhances the compound's binding affinity and selectivity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Compound 27 (4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide)

  • Core Structure : Pyridine ring (vs. pyridazine in the target compound).
  • Substituents :
    • 4-Butyl-3,5-dimethylpyrazole (electron-donating alkyl groups).
    • 4-Chlorophenylcarbamoyl (chlorine as a halogen substituent).
  • Functional Groups : Sulfonamide, carbamoyl, pyrazole.

Example 53 (4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)

  • Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. pyridazine).
  • Substituents: Fluorinated chromenone (a bicyclic system with two fluorine atoms). Isopropylbenzamide (amide linkage with branched alkyl group).
  • Functional Groups : Fluorobenzamide, sulfonamide, pyrazole.

Physicochemical Properties

Property Target Compound Compound 27 Example 53
Melting Point Not reported 138–142 °C 175–178 °C
Synthesis Yield Not reported 76% 28%
Key Functional Groups Pyridazine, sulfonamide, 4-fluorophenyl Pyridine, carbamoyl, chloro Pyrazolopyrimidine, fluorobenzamide
  • Melting Points : Example 53’s higher melting point (175–178°C) may reflect stronger intermolecular interactions, such as hydrogen bonding from its amide and sulfonamide groups, compared to Compound 27 (138–142°C) .
  • Fluorine Effects : The target compound’s 4-fluorobenzenesulfonamide group likely enhances polarity and metabolic stability compared to Compound 27’s 4-chlorophenylcarbamoyl substituent .

Hydrogen Bonding and Crystal Packing

The sulfonamide group in the target compound can act as both hydrogen bond donor (–NH) and acceptor (–SO₂), facilitating stable crystal lattices. In contrast, Compound 27’s carbamoyl group (–NHCO–) provides additional hydrogen-bonding sites, while Example 53’s amide and fluorinated chromenone may promote π-π stacking .

Q & A

Q. What are the critical parameters for synthesizing N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-fluorobenzenesulfonamide with high yield and purity?

Methodological Answer:

  • Reaction Optimization : Control temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and pH (neutral to mildly basic conditions) to facilitate nucleophilic substitution and coupling reactions .
  • Purification : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile) to isolate the product. Recrystallization in ethanol/water mixtures improves purity .
  • Monitoring : Track reaction progress via Thin-Layer Chromatography (TLC) and confirm intermediate structures using 1H^1H-NMR and 13C^{13}C-NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 resolve aromatic protons (δ 6.8–8.2 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and sulfonamide protons (δ 10.5–11.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode confirms molecular weight (e.g., [M+H]+^+ peak) .
  • X-ray Diffraction (XRD) : Single-crystal XRD determines bond lengths, angles, and dihedral angles of the pyridazine-pyrazole core (e.g., C–N bond: ~1.34 Å; pyridazine ring planarity) .

Q. Table 1: Key Characterization Techniques

TechniqueParameters/ResultsApplication
1H^1H-NMRDMSO-d6, 400 MHz; δ 2.1 (CH3), 6.8–8.2 (Ar-H)Functional group identification
HPLCC18 column, 70:30 water/acetonitrile, 1 mL/minPurity assessment (>95%)
XRDMonoclinic P21_1/c space group3D structural elucidation

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

  • In Vitro Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency and selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation in ethanol/water (1:1) at 4°C to obtain diffraction-quality crystals .
  • Density Functional Theory (DFT) : Compare experimental XRD bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to validate electronic effects of fluorine and sulfonamide groups .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π, hydrogen bonds) influencing crystal packing .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., VEGFR-2). Prioritize poses with low RMSD (<2 Å) and favorable ΔG values .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., root-mean-square fluctuation <1.5 Å for key residues) .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond acceptors to optimize bioactivity .

Q. How can contradictory biological activity data across studies be systematically addressed?

Methodological Answer:

  • Comparative Assay Design : Replicate studies under standardized conditions (e.g., identical cell lines, serum concentration, incubation time) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC50_{50} variability due to assay sensitivity) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets (e.g., cytochrome P450 enzymes) .

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